2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran
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Overview
Description
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is a complex organic compound featuring a tetrahydropyran ring structure with a dec-1-yn-5-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of tetrahydropyran derivatives often employs catalytic processes that are efficient and scalable. Lanthanide triflates, for example, are used as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids, providing high yields of the desired cyclic ethers .
Chemical Reactions Analysis
Types of Reactions
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its ability to form stable cyclic structures makes it valuable in stabilizing reactive intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the dec-1-yn-5-yloxy substituent, commonly used as a protecting group for alcohols.
Dihydropyran: Contains one double bond and is used in similar applications as tetrahydropyran.
Pyran: The parent compound with two double bonds, less stable than its saturated derivatives.
Uniqueness
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(5S)-dec-1-yn-5-yl]oxyoxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVLXNCIATBOG-GICMACPYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC#C)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CCC#C)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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